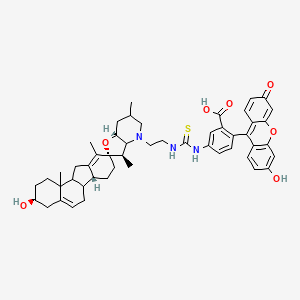
N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, and cyclopamine, a steroidal alkaloid known for its role as a hedgehog signaling pathway inhibitor. This compound is of interest in various scientific research fields due to its unique combination of fluorescence and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea typically involves the following steps:
Synthesis of 5-Fluoresceinyl Isothiocyanate: This intermediate can be prepared by reacting fluorescein with thiophosgene under controlled conditions.
Synthesis of 2-Cyclopamineethylamine: Cyclopamine can be modified to introduce an ethylamine group through a series of organic reactions.
Coupling Reaction: The final step involves the reaction of 5-Fluoresceinyl isothiocyanate with 2-cyclopamineethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea group.
Substitution: The fluorescein moiety can participate in substitution reactions, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the fluorescein moiety.
Aplicaciones Científicas De Investigación
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent targeting the hedgehog signaling pathway.
Industry: Utilized in the development of fluorescent dyes and markers for various applications.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea involves its interaction with molecular targets such as the hedgehog signaling pathway. The cyclopamine moiety inhibits the pathway by binding to the Smoothened receptor, while the fluorescein moiety allows for visualization and tracking in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Fluoresceinyl)-N’-(2-aminomethyl)thiourea: Similar in structure but lacks the cyclopamine moiety.
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)urea: Similar but contains a urea group instead of thiourea.
Uniqueness
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is unique due to its combination of fluorescent and biological properties, making it a valuable tool in both imaging and therapeutic applications.
Propiedades
Fórmula molecular |
C50H57N3O7S |
|---|---|
Peso molecular |
844.1 g/mol |
Nombre IUPAC |
5-[2-[(3S,3'R,6bR,7'aR,9S)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H57N3O7S/c1-26-19-44-46(28(3)50(60-44)16-14-34-35-9-5-29-20-33(56)13-15-49(29,4)41(35)24-39(34)27(50)2)53(25-26)18-17-51-48(61)52-30-6-10-36(40(21-30)47(57)58)45-37-11-7-31(54)22-42(37)59-43-23-32(55)8-12-38(43)45/h5-8,10-12,21-23,26,28,33-35,41,44,46,54,56H,9,13-20,24-25H2,1-4H3,(H,57,58)(H2,51,52,61)/t26?,28-,33+,34-,35?,41?,44-,46?,49?,50-/m1/s1 |
Clave InChI |
GQPGVGJBUKEEDT-ZGAOKNQFSA-N |
SMILES isomérico |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)O[C@@]17CC[C@@H]8C9CC=C1C[C@H](CCC1(C9CC8=C7C)C)O |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



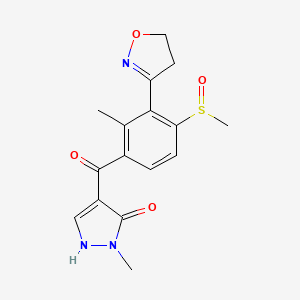
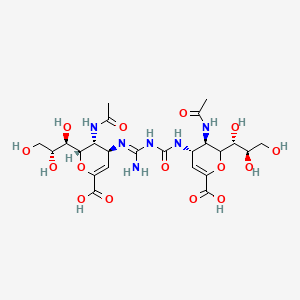
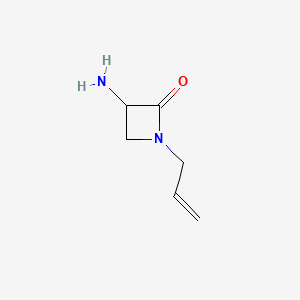
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
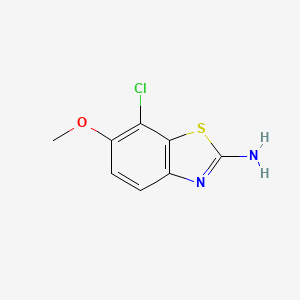
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
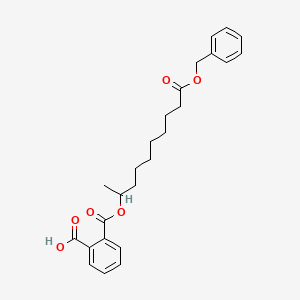
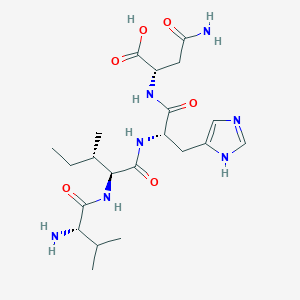



![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
